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Welcome to the CLAIR Z1 Technical Support Center. This resource is designed for
researchers, scientists, and drug development professionals to help you optimize the signal-to-
noise ratio (SNR) in your experiments using the CLAIR Z1 microscope. Here you will find
troubleshooting guides and frequently asked questions (FAQs) to address common issues you
may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it important in my CLAIR Z1
experiments?

Al: The signal-to-noise ratio (SNR) is a measure of the strength of your desired signal (e.g.,
the light from your sample) relative to the level of background noise. A higher SNR results in
clearer, more reliable images, which is crucial for accurate quantitative analysis of your data. A
low SNR can obscure important details and lead to incorrect conclusions.

Q2: What are the primary sources of noise in my CLAIR Z1 images?

A2: Noise in digital microscopy can originate from several sources, including:
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e Photon Shot Noise: This is an inherent statistical fluctuation in the arrival of photons at the
detector. It is more pronounced at low light levels.

» Read Noise: This is electronic noise generated during the process of converting the signal
from the camera’s sensor into a digital value.

» Dark Noise: This is thermal noise generated by the camera sensor, even in the absence of
light. It increases with longer exposure times and higher sensor temperatures.

o Sample-Related Noise: This can include autofluorescence from your sample or the
surrounding medium, and scattering of light from out-of-focus planes.[1]

Q3: How does the WARP (Wavefront Angle Retrieval Processing) technology in the CLAIR Z1
affect SNR?

A3: The CLAIR Z1's patented WARP technology measures how your sample bends light to
create contrast, which can be particularly advantageous for visualizing weakly absorbing
features.[2] By providing multiple contrast modes from a single measurement (brightfield,
phase contrast, DIC, and WARP magnitude), it allows you to choose the visualization method
that provides the best intrinsic contrast for your sample, thereby maximizing the signal without
the need for exogenous labels.[2] This can indirectly improve the effective SNR by enhancing
the signal from your features of interest against the background.

Q4: Can | use post-processing techniques to improve the SNR of my CLAIR Z1 images?

A4: Yes, post-acquisition image processing can significantly improve SNR. Techniques like
frame averaging, where multiple images of the same field of view are averaged, can reduce
random noise. Denoising algorithms, which can be found in various image analysis software
packages, can also be effective. However, it's always best to optimize image acquisition
parameters to achieve the highest possible raw SNR before resorting to post-processing.[3]

Troubleshooting Guides
Issue 1: High Background Noise in Brightfield Imaging

Symptoms:

e Images appear grainy or hazy.
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» Low contrast between the sample and the background.

« Difficulty in distinguishing fine details.

Possible Causes and Solutions:

Cause Solution

Adjust the LED illumination intensity. Too high

an intensity can saturate the detector and
Improper lllumination Settings increase background noise. Use the lowest

intensity that still provides a clear image. Ensure

the condenser is properly aligned.

Clean the objective, condenser, and any other
) ) optical surfaces in the light path according to the
Dirty Optics . .
manufacturer's instructions. Dust and smudges

can scatter light and increase background.

Ensure your sample is mounted in a medium
_ _ with a refractive index that matches the
Suboptimal Sample Preparation o ) ) )
objective. Use high-quality, clean glass slides

and coverslips.

A poorly focused image will have low contrast

and appear noisy. Use the autofocus feature or
Incorrect Focus .

carefully manually focus on your region of

interest.

Issue 2: Low Contrast and Poor Signal in Phase
Contrast or DIC Imaging

Symptoms:
e Cells or subcellular structures are barely visible.
e The characteristic "halo" in phase contrast is either too strong or too weak.

o The 3D-like relief in DIC is not well-defined.
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Possible Causes and Solutions:

Cause

Solution

Mismatched Phase Rings or DIC Prisms

Ensure the correct phase ring or DIC prism is
selected for the objective you are using. The
CLAIR Z1's software should handle this
automatically, but it's good to verify in the

settings.

Sample Thickness

For DIC, very thick samples can cause light
scattering that reduces contrast. Try to use

thinner samples or optical sectioning if available.

Incorrect Immersion Medium

If using an immersion objective, ensure the
refractive index of the immersion oil matches

that of the objective and coverslip.

Cell Confluency

In phase contrast, very high cell confluency can
make it difficult to distinguish individual cells.
Image a less dense area of your sample if

possible.

Issue 3: Signal Degradation During Time-Lapse Imaging

Symptoms:

e The signal from your sample decreases over the course of the experiment.

e The background noise appears to increase over time.

o Cells show signs of stress or death (e.g., blebbing, detachment).

Possible Causes and Solutions:
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Cause Solution

Reduce the illumination intensity and the
I frequency of image acquisition. Use the lowest
ototoxicity ] ) )
possible exposure time that provides an

adequate signal.

The CLAIR Z1 is designed to be compact and
can be placed inside an incubator to maintain a
) stable temperature, which minimizes thermal
Focus Drift _ _
focus drift.[4] Ensure the microscope has had
adequate time to thermally equilibrate with its

environment.

Ensure your cell culture medium is fresh and
that the imaging chamber provides the

Sample Health necessary environmental control (temperature,
CO2, humidity) for the duration of the

experiment.

The CLAIR Z1 uses LED illumination, which is
o - generally very stable.[4] If you suspect
lllumination Source Instability o ,
illumination fluctuations, check for any power

supply issues.

Experimental Protocols
General Protocol for Sample Preparation for CLAIR Z1
Imaging

This protocol provides a general guideline for preparing adherent cells on glass-bottom dishes
for imaging with the CLAIR Z1.

Materials:
o Glass-bottom multi-well plates or dishes compatible with the CLAIR Z1 sample holder.

e Cell culture medium
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e Phosphate-buffered saline (PBS)

o Fixative (e.g., 4% paraformaldehyde in PBS), if imaging fixed cells.

e Mounting medium (for fixed cells).

Procedure:

e Cell Seeding:

o Seed your cells onto the glass-bottom dish at the desired density.

o Allow the cells to adhere and grow under standard cell culture conditions until they reach
the desired confluency.

o Sample Washing (for live-cell imaging):

o Gently aspirate the cell culture medium.

o Wash the cells twice with pre-warmed PBS or imaging medium to remove any debris and
phenol red (if present in the culture medium, as it can increase background).

o Add fresh, pre-warmed imaging medium to the dish.

o Sample Fixation and Mounting (for fixed-cell imaging):

[¢]

Gently aspirate the cell culture medium and wash twice with PBS.

[¢]

Add the fixative solution and incubate for the desired time (e.g., 10-15 minutes for 4%
PFA).

[e]

Aspirate the fixative and wash three times with PBS.

[e]

(Optional) Perform any staining procedures as required by your experimental protocol.

o

After the final wash, add a suitable mounting medium to the sample.

e Placing the Sample in the CLAIR Z1:
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o Ensure the outside of the dish is clean and dry.

o Place the dish securely in the appropriate sample holder on the CLAIR Z1 stage.

Visualizations
Experimental Workflow for SNR Optimization
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Caption: A flowchart outlining the key steps in an experimental workflow, emphasizing the

iterative process of optimizing image acquisition parameters to achieve a good signal-to-noise
ratio.

Logical Relationship of Noise Sources and Mitigation
Strategies
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Caption: A diagram illustrating the relationship between common sources of noise in
microscopy and the corresponding strategies to mitigate them, leading to an improved signal-
to-noise ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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